3-Benzoylthiazolidine-2-thione
Overview
Description
3-Benzoylthiazolidine-2-thione is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 . It appears as a light yellow to yellow powder or crystal .
Synthesis Analysis
The synthesis of 3-Benzoylthiazolidine-2-thione involves a reaction between a diol and 3-benzoylthiazolidine-2-thione in dry THF (Tetrahydrofuran). Sodium hydride is added to this solution at room temperature, and the solution is stirred for 1-4 hours under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 3-Benzoylthiazolidine-2-thione consists of a five-membered thiazolidine ring with a benzoyl group attached .Chemical Reactions Analysis
Thiazolidine chemistry, which includes 3-Benzoylthiazolidine-2-thione, has been explored for various applications. For instance, it has been used in the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .Physical And Chemical Properties Analysis
3-Benzoylthiazolidine-2-thione is a solid at 20 degrees Celsius . . The compound has a melting point range of 108.0 to 112.0 degrees Celsius .Scientific Research Applications
Selective Acylation of Diols
- Scientific Field : Organic Chemistry
- Application Summary : 3-Benzoylthiazolidine-2-thione is used in the selective acylation of diols .
- Methods of Application : A solution of a diol (0.5 mmol) and 3-benzoylthiazolidine-2-thione (0.55 mmol) in dry THF (5 mL) is prepared. Sodium hydride (60% in oil, 0.5 mmol) is then added at room temperature .
- Results or Outcomes : The reaction selectively acylates diols .
Xanthine Oxidase Inhibition
- Scientific Field : Biochemistry
- Application Summary : Thiazolidine-2-thione derivatives, including 3-Benzoylthiazolidine-2-thione, have been synthesized as xanthine oxidase inhibitors .
- Methods of Application : A series of novel thiazolidine-2-thione derivatives were synthesized and their xanthine oxidase inhibitory potencies were evaluated by in vitro enzyme catalysis .
- Results or Outcomes : The compound 6k, a derivative of thiazolidine-2-thione, showed the strongest xanthine oxidase inhibitory activity with an IC50 value of 3.56 μmol/L, which was approximately 2.5-fold more potent than allopurinol .
Future Directions
properties
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKQMWLTQNBOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356999 | |
Record name | 3-Benzoylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylthiazolidine-2-thione | |
CAS RN |
70326-37-3 | |
Record name | 3-Benzoylthiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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